molecular formula C8H14ClNS B1458004 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride CAS No. 1864074-53-2

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride

Cat. No.: B1458004
CAS No.: 1864074-53-2
M. Wt: 191.72 g/mol
InChI Key: FASIXAYLZIETAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride can be compared with other thiophene derivatives:

    1-(2-Thienyl)propan-1-amine hydrochloride: Similar structure but different substitution pattern on the thiophene ring.

    1-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride: Similar structure but with a shorter carbon chain.

    1-(3-Methylthiophen-2-yl)butan-1-amine hydrochloride: Similar structure but with a longer carbon chain.

Properties

IUPAC Name

1-(3-methylthiophen-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-3-7(9)8-6(2)4-5-10-8;/h4-5,7H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASIXAYLZIETAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CS1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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